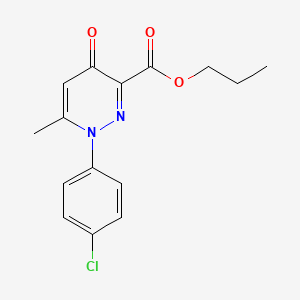
Fenridazon-propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Fenridazon-propyl wird durch einen mehrstufigen chemischen Prozess synthetisiertDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter Verwendung von Batch- oder Durchflussreaktoren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten. Das Endprodukt wird in verschiedene Anwendungsformen, wie z. B. Lösungen oder Granulate, für den landwirtschaftlichen Einsatz formuliert .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyridazinring verändern.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an der Chlorphenylgruppe auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Modellverbindung verwendet, um chemische Hybridisierung und Reaktionsmechanismen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Pflanzenphysiologie und -entwicklung, insbesondere bei der Induktion männlicher Sterilität bei Getreide.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Pollenproduktion in Pflanzen hemmt, was zu männlicher Blütensterilität führt. Die Verbindung zielt auf spezifische Enzyme und Pfade ab, die an der Pollenentwicklung beteiligt sind, und stört die normalen physiologischen Prozesse. Diese selektive Hemmung stellt sicher, dass die weibliche Fruchtbarkeit der Pflanze erhalten bleibt, was eine erfolgreiche Hybridsamenproduktion ermöglicht .
Analyse Chemischer Reaktionen
Types of Reactions
Fenridazon-propyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Fenridazon-propyl has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study chemical hybridization and reaction mechanisms.
Biology: Investigated for its effects on plant physiology and development, particularly in inducing male sterility in cereals.
Wirkmechanismus
Fenridazon-propyl exerts its effects by inhibiting pollen production in plants, leading to male floral sterility. The compound targets specific enzymes and pathways involved in pollen development, disrupting the normal physiological processes. This selective inhibition ensures that the female fertility of the plant is maintained, allowing for successful hybrid seed production .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fenridazon: Eine eng verwandte Verbindung mit ähnlicher chemischer Struktur und Funktion.
Maleinsäurehydrazid: Ein weiteres Pflanzenwachstumsregulator, der verwendet wird, um vorzeitiges Sprosswachstum zu verhindern.
2,4-Dichlorphenoxyessigsäure: Ein synthetisches Auxin, das als Herbizid und Pflanzenwachstumsregulator verwendet wird.
Einzigartigkeit
Fenridazon-propyl ist einzigartig aufgrund seiner hohen Selektivität für die Induktion männlicher Sterilität unter gleichzeitiger Aufrechterhaltung der weiblichen Fruchtbarkeit, was es besonders wertvoll für die Hybridsamenproduktion macht. Seine chemische Struktur ermöglicht auch verschiedene Modifikationen, die die Entwicklung von Derivaten mit maßgeschneiderten Eigenschaften ermöglichen .
Eigenschaften
CAS-Nummer |
78778-15-1 |
|---|---|
Molekularformel |
C15H15ClN2O3 |
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
propyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-8-21-15(20)14-13(19)9-10(2)18(17-14)12-6-4-11(16)5-7-12/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
BOZVKAPSLFONQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=NN(C(=CC1=O)C)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


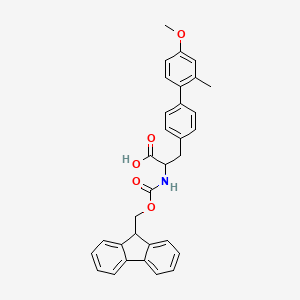

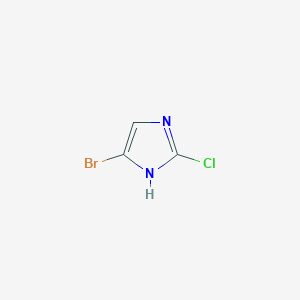
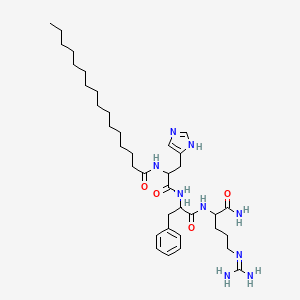
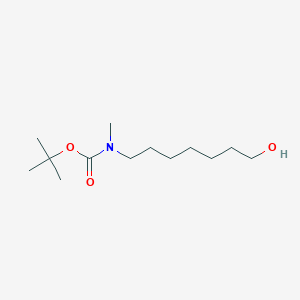
![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)


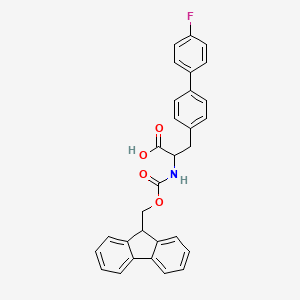
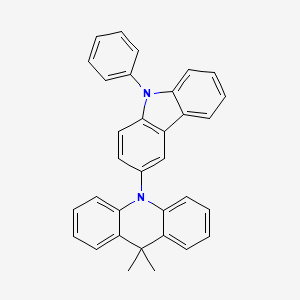
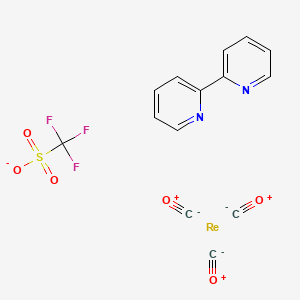
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)
